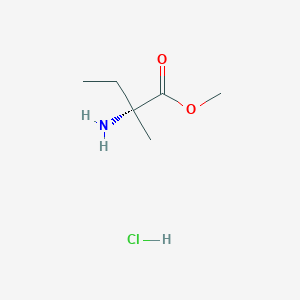

(R)-2-氨基-2-甲基丁酸甲酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

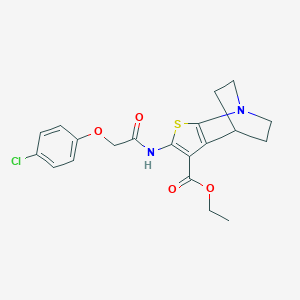

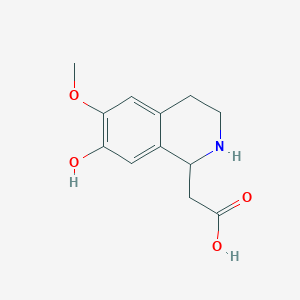

“®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride” is a chemical compound that is used as a specific substrate of amino acid transport system A in studies on amino acid transport systems . It is also known as "Methyl α-aminoisobutyrate hydrochloride" .

Synthesis Analysis

Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group adjacent to an ether group . The ester is polar but has no hydrogen atom attached directly to an oxygen atom .Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . An ester is hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .Physical And Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .作用机制

Target of Action

The primary targets of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride are currently unknown. This compound is a derivative of amino acids, which are fundamental building blocks of proteins and play crucial roles in various biological processes . .

Mode of Action

The mode of action of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is not well-documented. As an amino acid derivative, it may interact with its targets in a similar manner to other amino acids. Amino acids can act as neurotransmitters, modulate enzyme activity, or serve as precursors for other bioactive molecules . .

Biochemical Pathways

Amino acids are involved in numerous biochemical pathways, including protein synthesis, neurotransmission, and metabolic processes . .

Result of Action

As an amino acid derivative, it may influence protein synthesis, neurotransmission, or other cellular processes . .

实验室实验的优点和局限性

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride has several advantages for lab experiments. It is a chiral compound that can be used as a chiral auxiliary in asymmetric synthesis. It is also a building block for the synthesis of peptides and proteins. However, it has some limitations as well. It is not soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other amino acids.

未来方向

There are several future directions for the study of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride. One area of research is the study of its effects on the immune system. Another area of research is the study of its effects on the metabolism of amino acids in cells. Additionally, the synthesis of new analogs of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride could lead to the discovery of new compounds with unique properties and applications.

合成方法

The synthesis of (R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride involves the reaction of tert-leucine with methanol in the presence of hydrochloric acid. The reaction takes place at room temperature and the product is obtained by filtration and recrystallization. The purity of the compound can be confirmed by NMR and HPLC analysis.

科学研究应用

纳米晶体的溶液合成

该化合物可用于纳米晶体的溶液合成 . 在一项研究中,它被用于控制SnO2纳米晶体的生长和分散 . 使用该化合物使研究人员能够获得含更高浓度配体的含水前驱体溶液 . 它还有助于SnO2纳米粒子的生长,其尺寸小至3纳米,且尺寸分布窄 .

光伏应用

该化合物已应用于光伏领域 . 具体来说,它被用于生产钙钛矿太阳能电池(PSC),这是一种新兴的可再生能源技术 . 该化合物被用于这些器件中的电子传输层 (ETL),其中 SnO2 薄膜在从相邻光吸收体中提取电子方面发挥作用 .

纳米粒子稳定性

该化合物可作为纳米粒子合成中的稳定剂 . 在一项研究中,L-半胱氨酸甲酯盐酸盐,一种类似的化合物,被用作金纳米粒子合成中的稳定剂 . 所得纳米粒子在3至11的pH范围内显示出高胶体稳定性

生化分析

Biochemical Properties

It is known that amino acid methyl esters are important intermediates in organic synthesis, used in areas such as peptide synthesis and medicinal chemistry

Cellular Effects

Amino acid derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is not well defined. It is known that amino acid methyl esters can undergo various reactions, including esterification . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

Amino acid methyl esters are generally stable compounds . Long-term effects on cellular function would depend on the specific interactions of this compound with cellular components.

Metabolic Pathways

The metabolic pathways involving ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride are not well characterized. Amino acid derivatives can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors .

Transport and Distribution

Amino acid derivatives can interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is not well defined. Amino acid derivatives can be directed to specific compartments or organelles based on their chemical properties .

属性

IUPAC Name |

methyl (2R)-2-amino-2-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-6(2,7)5(8)9-3;/h4,7H2,1-3H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPPPARGXDTDEY-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C)(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)

![Furo[2,3-c]pyridine-2-sulfonamide](/img/structure/B38781.png)

![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)

![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)